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Compound of Interest

Compound Name: 4-Phenylthiazole-2-thiol

Cat. No.: B1223627 Get Quote

An In-depth Technical Guide to 4-Phenylthiazole-2-thiol: Synthesis, Properties, and Biological

Significance

Introduction
4-Phenylthiazole-2-thiol is a heterocyclic organic compound featuring a thiazole ring

substituted with a phenyl group at the 4th position and a thiol group at the 2nd position. This

scaffold is of significant interest in medicinal chemistry and drug development due to the

diverse biological activities exhibited by its derivatives.[1][2] The thiazole ring is a key

pharmacophore found in numerous FDA-approved drugs, and its derivatives have

demonstrated a wide range of therapeutic properties, including anticancer, antimicrobial, anti-

inflammatory, and antioxidant effects.[1][3][4] This technical guide provides a comprehensive

review of the synthesis, chemical properties, and the extensive biological activities of 4-
Phenylthiazole-2-thiol and its derivatives, aimed at researchers, scientists, and professionals

in drug development.

Chemical Properties
4-Phenylthiazole-2-thiol is a solid at room temperature with a melting point in the range of

167-172 °C. Its chemical and physical properties are summarized in the table below.
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Property Value Reference

CAS Number 2103-88-0 [5]

Molecular Formula C₉H₇NS₂ [5]

Molecular Weight 193.29 g/mol [5][6]

Appearance Solid

Melting Point 167-172 °C

Purity ~90% (Technical Grade) [6]

InChI Key
CYCKHTAVNBPQDB-

UHFFFAOYSA-N

SMILES String Sc1nc(cs1)-c2ccccc2

Synthesis of 4-Phenylthiazole Derivatives
The most common method for synthesizing the 4-phenylthiazole scaffold is the Hantzsch

thiazole synthesis. This reaction typically involves the condensation of an α-haloketone (such

as a substituted phenacyl bromide) with a thiourea or thioamide derivative.[7][8]

General Experimental Protocol: Hantzsch Thiazole
Synthesis
A general procedure for the synthesis of 2-amino-4-phenylthiazole derivatives is as follows:

A mixture of the appropriately substituted phenacyl bromide (1 mmol) and thiourea (1.2

mmol) is prepared.[7]

A solvent, typically ethanol, is added to the mixture.[7][8]

A catalyst, such as copper silicate, may be added to improve reaction efficiency and yield.[7]

The reaction mixture is refluxed at approximately 78 °C.[7] The progress is monitored using

thin-layer chromatography (TLC).
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Upon completion, the mixture is cooled and poured over crushed ice to precipitate the solid

product.[7]

The crude product is isolated by filtration and can be further purified by recrystallization from

a suitable solvent like hot ethanol.[7]

The following diagram illustrates the general workflow for the Hantzsch synthesis of 4-

phenylthiazole derivatives.
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General workflow for Hantzsch thiazole synthesis.

Biological and Pharmacological Activities
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The 4-phenylthiazole core is a versatile scaffold that has been incorporated into a multitude of

derivatives to explore a wide array of biological activities.

Anticancer Activity
Derivatives of 4-phenylthiazole have shown significant potential as anticancer agents.[9]

Numerous studies have synthesized and evaluated novel compounds for their cytotoxic effects

against various human cancer cell lines.

For instance, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were

synthesized and tested for their antitumor activities.[10] Compound 4c (2-[(1-methyl-1H-

tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide) demonstrated high selectivity,

with a potent effect on lung cancer cells while being significantly less toxic to normal cells.[10]

In another study, ureido-substituted 4-phenylthiazole analogs were developed, with compound

27 showing potent cytotoxicity against liver cancer cells (HepG2) and acting as an inhibitor of

the IGF1R kinase.[11] Furthermore, organometallic complexes incorporating a 4-phenylthiazole

ligand have displayed antiproliferative activity in the low micromolar range against lung, colon,

and ovarian cancer cell lines.[12]

Compound/Derivati
ve

Cancer Cell Line IC₅₀ (µM) Reference

4c (Thioacetamide

derivative)
A549 (Lung) 23.30 ± 0.35 [10]

4c (Thioacetamide

derivative)
NIH/3T3 (Normal) >1000 [10]

27 (Ureido-substituted

analog)
HepG2 (Liver) 0.62 ± 0.34 [11]

Sorafenib (Standard) HepG2 (Liver) 1.62 ± 0.27 [11]

74d (2,4-dichloro

derivative)

NCI-H292, HEp-2, HT-

29, K562
5.48 - 10.41 [1]

74h (3,4-dichloro

derivative)

NCI-H292, HEp-2, HT-

29, HL-60
4.23 - 12.21 [1]
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Antimicrobial Activity
The 4-phenylthiazole scaffold is a prominent pharmacophore in the design of new agents

against multidrug-resistant bacteria.[2] Phenylthiazole derivatives have been identified as

having strong potential as lead compounds against Methicillin-resistant Staphylococcus aureus

(MRSA).[2][13]

Derivatives have been evaluated for activity against both Gram-positive and Gram-negative

bacteria, as well as various fungal strains.[1][14] For example, a series of 2-amino-4-

phenylthiazole derivatives were synthesized and showed significant antifungal and anthelmintic

activities.[8] Another study reported on novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-

phenylthiazoles that exhibited antibacterial activity.[15] The versatility of this scaffold allows for

modifications that can be tailored to target specific microbial threats.

Enzyme Inhibition
A significant area of research for 4-phenylthiazole derivatives is their activity as enzyme

inhibitors. Notably, they have been identified as potent dual inhibitors of soluble epoxide

hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[16] The dual inhibition of these

enzymes is a promising strategy for the development of novel treatments for pain and

inflammation.

A structure-activity relationship (SAR) study involving forty-two 4-phenylthiazole analogs

revealed that the substitution pattern on the phenyl ring is critical for potent inhibition.[16] The

study found that having a bulky moiety is favored by both enzymes. Compound 4p, with a

methyl group at the para position of the phenyl ring, was identified as a particularly potent dual

inhibitor.[16]

Compound Target Enzyme IC₅₀ (nM) Reference

4p human FAAH 11.1 [16]

4p human sEH 2.3 [16]

The logical relationship in developing these dual inhibitors is outlined in the diagram below.
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SAR-guided discovery of dual sEH/FAAH inhibitors.

Antioxidant and Antiradical Activity
Several studies have investigated the antioxidant properties of phenolic thiazoles and related

derivatives.[17][18][19] The ability of these compounds to scavenge free radicals is often

attributed to the presence of phenolic hydroxyl groups and/or a hydrazone moiety attached to

the thiazole core.[17] The antioxidant activity is typically evaluated using assays such as the

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[17][19] For example, a series
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of carbazole-based thiazole derivatives showed excellent radical scavenging activity, with some

compounds being more potent than the standard antioxidant BHT.[20]

Compound/Derivati
ve

Assay IC₅₀ (µM) Reference

3b (Carbazole

derivative)
DPPH 77.68 [20]

3i (Carbazole

derivative)
DPPH 77.96 [20]

BHT (Standard) DPPH 220.89 [20]

5b (Triazole-thiol

derivative)
DPPH 5.84 µg/ml [19]

Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer activity of compounds on cell lines.

Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a specific

density and allowed to adhere overnight.

Compound Treatment: The synthesized compounds are dissolved (usually in DMSO) and

diluted to various concentrations. The cells are then treated with these concentrations for a

specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells

with active mitochondria reduce the yellow MTT to a purple formazan.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as

DMSO or isopropanol.

Absorbance Reading: The absorbance is measured using a microplate reader at a specific

wavelength (e.g., 570 nm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.researchgate.net/publication/277951818_Synthesis_and_Bioactivity_of_Novel_Phenothiazine-Based_Thiazole_Derivatives
https://www.researchgate.net/publication/277951818_Synthesis_and_Bioactivity_of_Novel_Phenothiazine-Based_Thiazole_Derivatives
https://www.researchgate.net/publication/277951818_Synthesis_and_Bioactivity_of_Novel_Phenothiazine-Based_Thiazole_Derivatives
https://www.researchgate.net/publication/277951818_Synthesis_and_Bioactivity_of_Novel_Phenothiazine-Based_Thiazole_Derivatives
https://www.researchgate.net/publication/323401757_Synthesis_Characterization_and_Antioxidant_Activity_of_Some_4-Amino-5-Phenyl-4h-1_2_4-Triazole-3-Thiol_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is

calculated by plotting the percentage of cell viability against the compound concentration.

The workflow for evaluating a compound's biological activity is depicted below.
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Workflow for the biological evaluation of derivatives.

DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the synthesized compounds.

Preparation: A fresh solution of DPPH radical in methanol is prepared.

Reaction: Different concentrations of the test compounds are added to the DPPH solution. A

control containing only methanol and DPPH is also prepared.

Incubation: The mixtures are incubated in the dark at room temperature for about 30

minutes.

Measurement: The absorbance of the solutions is measured spectrophotometrically (e.g., at

517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value

(the concentration of the compound required to scavenge 50% of the DPPH radicals) is

determined.[19]

Conclusion and Future Perspectives
4-Phenylthiazole-2-thiol is a privileged scaffold in medicinal chemistry, serving as a

foundational structure for the development of a wide range of biologically active compounds.

The derivatives of this core have demonstrated significant potential as anticancer,

antimicrobial, anti-inflammatory, and antioxidant agents. The Hantzsch synthesis remains a
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robust and efficient method for creating diverse libraries of these compounds. Structure-activity

relationship studies have been crucial in optimizing their potency and selectivity, particularly in

the context of enzyme inhibition.

Future research will likely focus on further optimizing the pharmacokinetic and

pharmacodynamic properties of phenylthiazole derivatives to improve their efficacy and reduce

potential toxicity.[13] The exploration of novel derivatives, including their formulation into

advanced drug delivery systems and their evaluation in in vivo models, will be essential steps

toward translating these promising compounds into clinical applications. The versatility of the 4-

phenylthiazole scaffold ensures that it will remain a subject of intensive research in the quest

for new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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